An In-depth Technical Guide to 5-(Methylsulfanyl)thiophene-3-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
An In-depth Technical Guide to 5-(Methylsulfanyl)thiophene-3-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 5-(methylsulfanyl)thiophene-3-carboxylic acid, its derivatives, and analogs, intended for researchers, scientists, and professionals in the field of drug development. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, fostering a deeper understanding of this important class of molecules.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of the benzene ring, it offers a five-membered aromatic system with a sulfur heteroatom that can engage in unique interactions with biological targets.[1][2] Thiophene derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] The focus of this guide, 5-(methylsulfanyl)thiophene-3-carboxylic acid and its analogs, represents a promising area of chemical space for the development of novel therapeutics. The strategic placement of the carboxylic acid and methylsulfanyl groups provides key handles for both biological activity and synthetic modification.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of 5-(methylsulfanyl)thiophene-3-carboxylic acid and its derivatives can be approached through several strategic pathways. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Construction of the Thiophene-3-carboxylate Core
A robust and widely utilized method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction .[5][6][7] This one-pot, multi-component reaction offers an efficient route to highly functionalized thiophenes from simple starting materials.[5][6]
Conceptual Workflow for Gewald Synthesis:
Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate Derivative [5][7]
This protocol describes a general procedure for the Gewald synthesis, which can be adapted for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., a ketone or aldehyde, 1.0 eq), the active methylene compound (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.2 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol. Add a basic catalyst, for example, morpholine or triethylamine (10-20 mol%). The choice of base is critical and can influence reaction rates and yields.[5]
-
Reaction Conditions: Stir the reaction mixture at a temperature between room temperature and 50-60 °C. The gentle application of heat often improves the solubility and reactivity of sulfur.[5]
-
Monitoring and Work-up: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-aminothiophene-3-carboxylate.
Self-Validating System: The successful formation of the product can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry. The characteristic signals for the amino group and the thiophene ring protons in the 1H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, validate the outcome of the synthesis.
Synthesis of 5-(Methylsulfanyl)thiophene-3-carboxylic Acid: A Plausible Route
Proposed Synthetic Pathway:
Caption: Plausible synthetic route to 5-(methylsulfanyl)thiophene-3-carboxylic acid.
Experimental Protocol: Hydrolysis of an Ester Precursor [8]
This is a general protocol for the hydrolysis of an ester to a carboxylic acid, which would be the final step in the proposed synthesis.
-
Reaction Setup: Dissolve the ester precursor (e.g., ethyl 5-(methylsulfanyl)thiophene-3-carboxylate, 1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH, e.g., 1.0 M solution, 3.0 eq).
-
Reaction Conditions: Allow the solution to stir at room temperature overnight, or gently heat to accelerate the reaction.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., 1 N HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry to afford the desired carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Diversification of the Scaffold: Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction is a powerful tool for the C-C bond formation and is particularly useful for the diversification of the thiophene scaffold.[9][10] This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl groups onto the thiophene ring, enabling extensive structure-activity relationship (SAR) studies.[9][10]
Experimental Protocol: Suzuki Cross-Coupling of a Brominated Thiophene Carboxylate [10]
This protocol outlines a general procedure for the Suzuki coupling of a bromo-thiophene derivative with an arylboronic acid.
-
Reaction Setup: In a reaction vessel, combine the brominated thiophene substrate (e.g., an ester of 5-bromothiophene-3-carboxylic acid, 1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq).
-
Solvent System: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Degas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Biological Activities and Therapeutic Potential
Derivatives of 5-(methylsulfanyl)thiophene-3-carboxylic acid and its analogs have shown promise in several therapeutic areas, primarily as enzyme inhibitors.
Kinase Inhibition in Oncology
Several classes of thiophene derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
VEGFR-2 Inhibition: Thiophene-3-carboxamide derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][12] Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.[11] One such derivative, compound 14d , demonstrated excellent anti-proliferative activity against several cancer cell lines and an IC50 value of 191.1 nM for VEGFR-2 inhibition.[11]
-
JNK Inhibition: Thiophene-3-carboxamide derivatives have also been investigated as inhibitors of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is involved in cellular responses to stress and has been implicated in various diseases, including cancer and neurodegenerative disorders. Some of these compounds exhibit a dual inhibitory mechanism, acting as both ATP and JIP mimetics.
-
PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer.[13] Tetra-substituted thiophenes have been discovered as highly selective PI3K inhibitors with potent oral antitumor activity.[13] These compounds often feature a triazole moiety to enhance potency and selectivity.[13]
VEGFR-2 Signaling Pathway and Inhibition:
Caption: Simplified VEGFR-2 signaling pathway and the site of action for thiophene-based inhibitors.
Quantitative Data: Kinase Inhibitory Activity of Thiophene Derivatives
| Compound Class | Target Kinase | Example Compound | IC50 (nM) | Reference |
| Thiophene-3-carboxamide | VEGFR-2 | 14d | 191.1 | [11] |
| Thiophene-3-carboxamide | JNK1 | 5g | 5400 | |
| Tetra-substituted thiophene | PI3Kα | 9 | <1 | [13] |
| Thiophene-pyrazolourea | JNK3 | 6 | 50 | [9] |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based) [1][12]
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.
-
Reagent Preparation: Prepare a 1x kinase buffer from a 5x stock. Thaw the recombinant kinase, ATP solution, and substrate solution.
-
Master Mix Preparation: Prepare a master mix containing the 1x kinase buffer, ATP, and the appropriate substrate.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., in DMSO) and then further dilute in the 1x kinase buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add the diluted test compound or control vehicle. Add the master mix to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding the diluted kinase enzyme to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®).
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antimicrobial and Anti-inflammatory Potential
Thiophene derivatives have also been explored for their antimicrobial and anti-inflammatory properties.
-
Antimicrobial Activity: Various thiophene-based compounds have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, with some compounds targeting essential bacterial enzymes or disrupting cell membrane integrity.
-
Anti-inflammatory Activity: The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.
Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay [2]
This protocol describes the broth microdilution method for determining the MIC of a compound.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Molecular Modeling
Systematic modification of the thiophene scaffold has provided valuable insights into the structural features required for potent biological activity.
-
Substitution Patterns: The position and nature of substituents on the thiophene ring are critical for activity. For instance, in a series of JNK inhibitors, the carboxamide group at the 3-position was found to be essential, while substitution at the 4- and 5-positions often led to a decrease in activity.
-
Molecular Docking: Computational docking studies have been instrumental in understanding how these molecules bind to their target enzymes. These studies often reveal key hydrogen bonding and hydrophobic interactions within the active site that are crucial for inhibitory potency.
Conclusion and Future Directions
5-(Methylsulfanyl)thiophene-3-carboxylic acid derivatives and their analogs represent a rich and versatile scaffold for the development of novel therapeutics. Their synthetic tractability, coupled with their demonstrated potential as potent inhibitors of key biological targets, makes them an attractive area for further investigation. Future research in this field will likely focus on:
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety.
-
Elucidation of Novel Mechanisms of Action: Exploring new biological targets and pathways for this class of molecules.
-
Development of More Selective Inhibitors: Fine-tuning the chemical structure to achieve greater selectivity for specific enzyme isoforms, thereby reducing off-target effects.
This guide has provided a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-(methylsulfanyl)thiophene-3-carboxylic acid derivatives. By integrating detailed protocols with mechanistic insights, we aim to empower researchers to advance the development of this promising class of compounds.
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